molecular formula C16H15F3N4O B2660137 1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one CAS No. 2415468-25-4

1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one

Cat. No. B2660137
CAS RN: 2415468-25-4
M. Wt: 336.318
InChI Key: TYKRWJMWVAJUAE-UHFFFAOYSA-N
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Description

“1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one” is a chemical compound with the empirical formula C13H14O1N1F3 . It’s related to a series of novel compounds synthesized for their potential antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a chromen-2-one derivative with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the newly synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The docking simulation of the most active derivatives showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination of a chromen-2-one derivative with different substituted aromatic aldehydes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.25 . It’s a liquid with a refractive index of 1.491, a boiling point of 88-89 °C/0.02 mmHg, and a density of 1.239 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of similar compounds involves interactions with the oxidoreductase enzyme . The most active derivatives showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Future Directions

While specific future directions for this compound are not available, similar compounds have been synthesized and screened for their in vitro antimicrobial activity . This suggests potential future research directions in exploring the biological activities of these compounds.

properties

IUPAC Name

1-benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-6-7-20-15(21-13)23-9-8-22(14(24)11-23)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRWJMWVAJUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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